molecular formula C9H7BrS B2815245 3-(Bromomethyl)benzo[b]thiophene CAS No. 1196-19-6

3-(Bromomethyl)benzo[b]thiophene

Cat. No.: B2815245
CAS No.: 1196-19-6
M. Wt: 227.12
InChI Key: WYKHJZSILIVQKU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzo[b]thiophene is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. It is a derivative of benzo[b]thiophene, where a bromomethyl group is attached to the third position of the benzothiophene ring. This compound is known for its stability and is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylbenzo[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products:

Scientific Research Applications

Synthesis Techniques

The synthesis of 3-(Bromomethyl)benzo[b]thiophene has been explored through various methods, including:

  • Bromination Reactions : Utilizing N-bromosuccinimide as a brominating agent in solvents like n-heptane, which enhances yield and purity compared to traditional solvents like carbon tetrachloride .
  • Microwave-Assisted Synthesis : This method has been shown to facilitate rapid and high-yield reactions, making it an attractive alternative for synthesizing derivatives of benzo[b]thiophene .

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various bioactive compounds:

  • Antimicrobial Agents : Research has demonstrated the potential of benzo[b]thiophene derivatives, including those containing the bromomethyl group, to exhibit antimicrobial properties. For instance, thiosemicarbazones derived from these compounds have shown significant antimicrobial activity .
  • Cancer Therapeutics : Compounds based on the benzothiophene scaffold have been identified as inhibitors of PIM kinases (PIM1, PIM2, PIM3), which are implicated in tumorigenesis. The selective targeting of these kinases using derivatives of this compound presents a promising avenue for cancer treatment .

Material Science Applications

In addition to its medicinal uses, this compound is also explored in materials science:

  • Organic Electronics : The compound's ability to undergo further functionalization makes it suitable for developing organic semiconductors and photovoltaic materials.
  • Polymer Chemistry : Its reactive bromomethyl group can be utilized in polymerization processes to create new materials with tailored properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)benzo[b]thiophene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Biological Activity

3-(Bromomethyl)benzo[b]thiophene is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula C9H7BrSC_9H_7BrS and a molecular weight of approximately 215.12 g/mol. The compound features a bromomethyl group attached to the benzo[b]thiophene ring, which is significant for its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, notably:

  • Suzuki-Miyaura Cross-Coupling Reaction : This reaction allows for the formation of carbon-carbon bonds, which is crucial in organic synthesis and drug development.
  • Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives with potential biological activities.

Antimicrobial Activity

Studies have indicated that derivatives of benzo[b]thiophenes, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Research has shown that certain benzo[b]thiophene derivatives possess potent activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) as low as 0.60 μg/mL against dormant strains . This suggests that compounds related to this compound may also have similar efficacy.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various benzo[b]thiophene derivatives against human cancer cell lines. Some findings include:

  • Selectivity Index : Compounds derived from benzo[b]thiophenes demonstrated low cytotoxicity towards normal cells while showing significant activity against cancer cell lines such as HeLa and Panc-1, indicating a favorable therapeutic window .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Antitubercular Agents : A series of benzo[b]thiophene derivatives were synthesized and tested for their activity against both drug-sensitive and multidrug-resistant strains of MTB. The study found that certain derivatives exhibited higher potency than traditional antitubercular drugs like Rifampicin (RIF) and Isoniazid (INH) .
  • Molecular Docking Studies : In silico analyses revealed that some benzo[b]thiophene derivatives bind effectively to the active site of key enzymes involved in mycobacterial metabolism, suggesting a mechanism for their inhibitory effects .

Data Tables

The following table summarizes the biological activities and properties of various derivatives related to this compound:

Compound NameMIC (μg/mL)Target OrganismCytotoxicity (IC50 μM)Notes
Benzo[b]thiophene-2-carboxylic acid0.60M. bovis BCG>50High selectivity
3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide2.73MDR-MTB20Effective against dormant MTB
3-Bromomethyl-5-fluoro-benzo[b]thiopheneTBDNot specifiedTBDPotential for further research

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Bromomethyl)benzo[b]thiophene, and how is regioselectivity controlled?

  • Methodology : A standard approach involves bromination of 3-methylbenzo[b]thiophene using NN-bromosuccinimide (NBS) under radical initiation (e.g., light or azo compounds) in an inert solvent like benzene . Regioselectivity is influenced by the stability of the intermediate radical; electron-donating groups on the thiophene ring direct bromination to the methyl group. Optimization requires precise control of temperature and stoichiometry to minimize polybrominated byproducts .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., δ4.5ppm\delta \sim 4.5 \, \text{ppm} for -CH2_2Br) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 261.56 g/mol for the 5-chloro derivative) .
  • HPLC : Used to assess purity (>95%) and isolate intermediates during multi-step syntheses .

Q. What are the primary reaction pathways for this compound in organic synthesis?

  • Methodology :

  • Nucleophilic Substitution : The bromomethyl group reacts with amines, thiols, or alkoxides to form functionalized derivatives (e.g., Suzuki coupling precursors) .
  • Oxidation : The thiophene sulfur can be oxidized to sulfoxides/sulfones using mm-CPBA, altering electronic properties for material science applications .

Advanced Research Questions

Q. How do bromine substitution patterns influence the electronic properties of benzo[b]thiophene-based polymers?

  • Methodology : Density functional theory (DFT) calculations reveal that bromine at the 3-position lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted analogs, enhancing charge transport in conjugated polymers. Experimental validation involves cyclic voltammetry and UV-vis spectroscopy to measure bandgap shifts .

Q. What strategies mitigate instability issues (e.g., thermal decomposition) during the synthesis of this compound derivatives?

  • Methodology :

  • Low-Temperature Reactions : Perform substitutions at 0–5°C to prevent Br-elimination.
  • Light-Sensitive Storage : Use amber vials and inert atmospheres (N2_2) to avoid radical side reactions .
  • Stabilizing Agents : Add radical inhibitors like BHT (butylated hydroxytoluene) during prolonged reactions .

Q. How can computational modeling guide the design of this compound-based bioactive compounds?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase enzymes). For instance, introducing a trifluoromethyl group at the 5-position (as in Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate) improves hydrophobic interactions, validated by IC50_{50} assays .

Q. What are the contradictions in reported biological activities of benzo[b]thiophene derivatives, and how can they be resolved?

  • Methodology : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) often arise from assay variability. Standardized MIC (minimum inhibitory concentration) testing under CLSI guidelines and SAR (structure-activity relationship) studies using isogenic compound libraries can clarify trends .

Q. Key Citations

  • Synthesis and regioselectivity:
  • Electronic properties and DFT:
  • Biological activity optimization:

Properties

IUPAC Name

3-(bromomethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKHJZSILIVQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-19-6
Record name 3-(bromomethyl)-1-benzothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Methylbenzo[b]thiophene (9.9 g, 67 mmol) is heated in carbon tetrachloride (133 ml ) to near reflux in the presence of n-bromosuccinimide (11.9 g, 67 mmol, 1.0 eq.). 2,2′Azobisisobutyronitrile (2.2 g, 13.3 mmol, 0.2 eq.) is added and the resulting mixture is refluxed for two hours. After cooling, the reaction mixture is filtered through a glass-fritted funnel, and the filtrate is concentrated. The residue is triturated with petroleum ether and toluene to afford 6.42 g of 3-Bromomethylbenzo[b]thiophene (42%).
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2.2 g
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Synthesis routes and methods II

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